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Compound of Interest

Compound Name: Leriglitazone

Cat. No.: B1674764 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome

proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-

brain barrier.[1][2] As a PPARγ agonist, it modulates multiple pathways involved in

neuroinflammation, mitochondrial function, oxidative stress, and demyelination.[3][4][5] These

mechanisms make it a promising therapeutic candidate for several neurodegenerative

diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA).

This document provides detailed application notes and protocols for designing clinical trials for

Leriglitazone in these conditions.

Leriglitazone's Mechanism of Action
Leriglitazone's therapeutic potential stems from its activation of PPARγ, a nuclear receptor

that regulates gene expression. Its key effects in the central nervous system (CNS) include:

Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway,

Leriglitazone restores mitochondrial function and energy production. This is crucial in

diseases like FA, where mitochondrial frataxin deficiency leads to iron accumulation and

oxidative damage.
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Neuroinflammation Reduction: Leriglitazone decreases the activation of NF-κB, a key

transcription factor in inflammatory pathways. This leads to reduced macrophage and

microglial activation, which is a hallmark of the neuroinflammation seen in cerebral ALD

(cALD).

Myelination and Neuronal Survival: The drug promotes the differentiation and survival of

oligodendrocytes, the cells responsible for producing myelin. It also increases myelin debris

clearance, supporting remyelination processes.

Blood-Brain Barrier (BBB) Integrity: In X-ALD, Leriglitazone reduces monocyte adhesion to

endothelial cells, a mechanism that can disrupt the BBB and initiate the cerebral form of the

disease.

Antioxidant Effects: The drug helps counteract oxidative stress, a common pathological

feature in many neurodegenerative disorders.

Caption: Leriglitazone's PPARγ-mediated mechanism of action.

Application Note 1: X-linked Adrenoleukodystrophy
(X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the

accumulation of very long-chain fatty acids (VLCFA). The two most common phenotypes are

adrenomyeloneuropathy (AMN), a slowly progressive axonopathy, and cerebral ALD (cALD), a

rapidly progressing demyelinating disease.

Protocol Design: Phase 2/3 Randomized Controlled Trial
(RCT)
This protocol is a composite based on the designs of the ADVANCE, NEXUS, and CALYX

trials.

Title: A Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the

Efficacy and Safety of Leriglitazone in Patients with X-linked Adrenoleukodystrophy.

1. Study Objectives:
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Primary Objective (for cALD): To evaluate the efficacy of Leriglitazone in delaying disease

progression, measured by time to major functional disability or death. In pediatric cALD, an

endpoint is the proportion of patients with arrested disease.

Primary Objective (for AMN): To assess the effect of Leriglitazone on motor function,

measured by a standardized walking test.

Secondary Objectives:

To assess the effect on radiological markers of disease progression (e.g., Loes Score on

MRI).

To evaluate the impact on quality of life and neurological disability scales (e.g., EDSS).

To monitor changes in relevant biomarkers (e.g., plasma neurofilament light chain [NfL]).

To assess the safety and tolerability of Leriglitazone.

2. Patient Population (Inclusion/Exclusion Criteria):
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Criteria Inclusion Exclusion

Diagnosis Genetically confirmed X-ALD.

Previous hematopoietic stem

cell transplantation (HSCT) or

gene therapy.

Phenotype

Separate cohorts for: • Adult

males with AMN. • Pediatric

males (2-12 years) with early-

stage cALD. • Adult males with

progressive cALD.

Loes Score > 12 (for adult

cALD).

Clinical
Able to perform functional tests

(e.g., 6MWT for AMN).

Known Type 1 or Type 2

diabetes.

Imaging

Evidence of white matter

lesions on MRI for cALD

cohorts.

-

Consent
Written informed consent

provided.

Participation in another

interventional study within 30

days.

3. Study Design & Methodology:

Design: Multicenter, randomized (2:1 or 1:1 drug to placebo), double-blind, placebo-

controlled.

Duration: 96-week treatment period followed by an open-label extension.

Stratification: By baseline disability score or presence of cerebral lesions.

Intervention: Oral Leriglitazone suspension, once daily. Dosing may be individualized based

on pharmacokinetic modeling (e.g., 150 mg for adult males). Placebo should be matched in

appearance and taste.
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96-Week Treatment Period

Screening & Enrollment
(Inclusion/Exclusion Criteria Met)

Baseline Assessments
(MRI, 6MWT, EDSS, Blood Draw)

Randomization (2:1 or 1:1)

Leriglitazone Arm
(Once-daily oral suspension)

Active

Placebo Arm
(Matched Placebo)

Control

Regular Study Visits
(e.g., Weeks 12, 24, 48, 72, 96)

Safety Monitoring, Efficacy Assessments

End of Treatment (Week 96)
Final Assessments

Open-Label Extension
(All participants offered Leriglitazone)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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